molecular formula C16H30N2O6 B10756436 Pantothenyl-Aminoethanol-11-Pivalic Acid

Pantothenyl-Aminoethanol-11-Pivalic Acid

Cat. No.: B10756436
M. Wt: 346.42 g/mol
InChI Key: BUEKNBNKVUKNIB-LBPRGKRZSA-N
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Description

PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID is a small molecule belonging to the class of organic compounds known as beta amino acids and derivatives. These compounds have an amino group attached to the beta carbon atom.

Preparation Methods

The synthesis of PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID involves several steps. The synthetic route typically includes the following:

Chemical Reactions Analysis

PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to target acetyl-CoA acetyltransferase, an enzyme involved in various metabolic processes. The interaction with this enzyme affects the enzyme’s activity and influences metabolic pathways .

Comparison with Similar Compounds

PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications in research and industry.

Properties

Molecular Formula

C16H30N2O6

Molecular Weight

346.42 g/mol

IUPAC Name

[(3R)-3-hydroxy-4-[[3-(2-hydroxyethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)14(23)24-10-16(4,5)12(21)13(22)18-7-6-11(20)17-8-9-19/h12,19,21H,6-10H2,1-5H3,(H,17,20)(H,18,22)/t12-/m0/s1

InChI Key

BUEKNBNKVUKNIB-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCO)O

Canonical SMILES

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCO)O

Origin of Product

United States

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